2-Chloro-2-phenylacetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
WZSOEUAQKKEHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Chloro 2 Phenylacetonitrile
Nucleophilic Substitution Mechanisms at the Alpha-Carbon
Nucleophilic substitution is a primary reaction pathway for 2-chloro-2-phenylacetonitrile, where a nucleophile replaces the chlorine atom. The mechanism of this substitution can proceed via two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) process. libretexts.org The benzylic position of the electrophilic carbon, enhanced by the presence of the phenyl group, can stabilize a carbocation intermediate, favoring an SN1 pathway. Conversely, the carbon is also accessible to direct attack by a nucleophile, allowing for an SN2 mechanism. matanginicollege.ac.in
The chloride ion is an effective leaving group, as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. matanginicollege.ac.in This facilitates both SN1 and SN2 reactions. The characteristics of the nucleophile play a critical role in determining the operative mechanism.
SN1 Reactions : These are favored by weak nucleophiles, such as water or alcohols (solvolysis). The rate-determining step is the unimolecular dissociation of the substrate to form a planar carbocation, which is stabilized by resonance with the adjacent phenyl group. libretexts.org
SN2 Reactions : These are favored by strong, unhindered nucleophiles. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org The rate is dependent on the concentration of both the substrate and the nucleophile. matanginicollege.ac.in
Hard and Soft Nucleophiles : The principle of Hard and Soft Acids and Bases (HSAB) can offer predictive power. The alpha-carbon can be considered a relatively soft acid, suggesting it will react readily with soft nucleophiles like iodide or cyanide anions. Harder nucleophiles, such as hydroxide (B78521) or alkoxides, are also effective but can promote competing elimination reactions. researchgate.net
The stereochemical outcome of the substitution provides significant insight into the underlying mechanism.
SN1 Mechanism : If the reaction proceeds via an SN1 pathway, the formation of a planar, achiral carbocation intermediate allows the nucleophile to attack from either face with nearly equal probability. This typically results in a racemic mixture of products, meaning both inversion and retention of configuration occur. libretexts.org For example, the hydrolysis of the structurally similar 1-chloro-1-phenylethane proceeds with extensive racemization (98%). gacbe.ac.in
SN2 Mechanism : A reaction following an SN2 mechanism occurs with a backside attack by the nucleophile, leading to a complete inversion of the stereochemical configuration at the carbon center. This process is known as Walden inversion. libretexts.orggacbe.ac.in
Elimination Reactions and Pathways
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction instead of substitution. masterorganicchemistry.com This typically proceeds via a base-induced β-elimination of hydrogen chloride (HCl). In some contexts, particularly in reactions with certain carbanions, an addition-elimination sequence can occur where the initial adduct eliminates HCl. mdpi.com The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.com
Hydrolysis Mechanisms of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to form a carboxylic acid or an amide intermediate under either acidic or basic conditions. libretexts.org
The general mechanism involves the initial addition of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) to the nitrile carbon. chemistrysteps.com This forms an imidic acid tautomer, which then rearranges to the more stable amide. chemistrysteps.com This amide can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org
Interestingly, the hydrolysis of this compound can be significantly influenced by the reaction conditions, particularly in enzymatic systems. Research using a recombinant nitrilase from Pseudomonas fluorescens EBC 191 demonstrated that while many nitriles are converted directly to carboxylic acids, this compound is an exception. researchgate.netresearchgate.net The electron-withdrawing nature of the α-chloro substituent strongly favors the formation of the amide. researchgate.net
| Reaction Condition | Primary Intermediate/Product | Final Product (upon completion) | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Acid/Base Catalysis (Chemical) | 2-Chloro-2-phenylacetamide | 2-Chloro-2-phenylacetic acid | Stepwise hydrolysis via an amide intermediate. | libretexts.orgchemistrysteps.com |
| Enzymatic (Nitrilase from P. fluorescens) | 2-Chloro-2-phenylacetamide (89% yield) | - | Enzyme exhibits high nitrile hydratase activity for this substrate, favoring amide formation. | researchgate.netresearchgate.net |
Reaction with Metalated Species (e.g., Nitriles, Enolates)
A notable reaction of α-halonitriles is their interaction with metalated species like lithiated nitriles or ketone enolates. While one might expect a nucleophilic attack on the carbon bearing the halogen, research has shown that compounds like this compound can function as an electrophilic chlorine source. acs.orgdrexel.edu
In this "anionic chlorination" mechanism, the carbanion (from the metalated nitrile or enolate) attacks the chlorine atom of this compound, abstracting it to form a new α-chloro compound. This method provides a mild and efficient way to synthesize other α-chloronitriles and α-chloroesters that were previously difficult to access. acs.org The reaction is particularly effective with the analogous compound, 2-chloro-2-fluoro-2-phenylacetonitrile (B1486598), which serves as an excellent electrophilic chlorinating agent. acs.orgdrexel.edu
| Metalated Nucleophile (Anion of) | Chlorinated Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanecarbonitrile | 1-Chloro-1-cyanocyclohexane | 94 | acs.org |
| Isobutyronitrile | 2-Chloro-2-methylpropanenitrile | 85 | acs.org |
| Ethyl isobutyrate (Ester Enolate) | Ethyl 2-chloro-2-methylpropanoate | 95 | acs.org |
| γ-Butyrolactone (Lactone Enolate) | α-Chloro-γ-butyrolactone | 93 | acs.org |
Radical Reaction Mechanisms
Reactions involving this compound are not limited to ionic pathways; radical mechanisms are also possible. The C-Cl bond can undergo homolytic cleavage under thermal or photochemical conditions to generate a carbon-centered radical. rutgers.edu The side-chain chlorination of phenylacetonitrile (B145931) to produce this compound can itself proceed via a radical mechanism, indicating the potential for the reverse reaction. google.com
A significant radical pathway is the radical nucleophilic substitution (SRN1) mechanism. This multi-step chain reaction involves a radical anion intermediate and has been shown to be effective for C-C bond formation in reactions between nitrile anions and unactivated aryl halides. conicet.gov.ar It is plausible that this compound could act as the substrate in an SRN1 reaction with a suitable nucleophile under photochemical or radical-initiated conditions. The presence of radical inhibitors, such as TEMPO, in a reaction mixture can be used to experimentally test for the involvement of a radical pathway; if the reaction is inhibited, it suggests a radical mechanism is operative. d-nb.info
Ionogenic Reaction Mechanisms
The reactions involving this compound can proceed through ionogenic mechanisms, particularly in the context of chlorination and substitution reactions. The formation of this compound itself can be achieved through the reaction of mandelonitrile (B1675950) with reagents like thionyl chloride in the presence of pyridine (B92270).
In the α-chlorination of phenylacetonitriles, the mechanism can be influenced by the reaction conditions. While radical mechanisms are often implicated, particularly with the use of sulfuryl chloride (SO₂Cl₂) and radical initiators, an ionogenic pathway can be favored by the presence of a strong acid. google.com This acid-catalyzed approach allows for a more controlled reaction, avoiding the unpredictable and potentially vigorous nature of a radical-driven process. google.com The strong acid likely facilitates the formation of a more electrophilic chlorinating species or protonates the nitrile group, influencing the subsequent steps.
Nucleophilic substitution reactions of this compound also operate via ionogenic pathways. The chlorine atom can be displaced by various nucleophiles. For instance, hydrolysis to form 2-hydroxy-2-phenylacetonitrile occurs through the attack of a hydroxide ion. These reactions are classic examples of nucleophilic substitution at a saturated carbon, where the stability of the potential carbocation intermediate at the benzylic position can influence whether the mechanism leans towards an SN1 or SN2 pathway. The phenyl group can stabilize a positive charge, making a stepwise SN1-like mechanism with a carbocation intermediate plausible. However, the specific conditions, including the nature of the nucleophile and the solvent, will ultimately determine the predominant mechanistic route. askthenerd.com
| Reaction Type | Reagents | Key Mechanistic Feature | Reference |
| α-Chlorination | Phenylacetonitrile, SO₂Cl₂, Strong Acid | Ionogenic mechanism favored over radical pathway | google.com |
| Hydrolysis | This compound, H₂O/OH⁻ | Nucleophilic substitution of the chlorine atom | |
| Synthesis | Mandelonitrile, SOCl₂, Pyridine | Formation of the C-Cl bond |
Michael Addition Reactions and Derived Products
While this compound itself is not a typical Michael acceptor or donor, its derivatives and related compounds are actively involved in Michael addition reactions. The Michael reaction is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org
The core structure of phenylacetonitrile is a key component in many Michael donors. The methylene (B1212753) hydrogens adjacent to both the phenyl ring and the cyano group are acidic and can be deprotonated by a base to form a resonance-stabilized carbanion. This carbanion can then act as a potent nucleophile in a Michael addition. masterorganicchemistry.com For example, phenylacetonitrile can be alkylated via a Michael addition-type mechanism under phase-transfer catalysis conditions. orgsyn.org
Furthermore, this compound can serve as a precursor to compounds that undergo Michael additions. For instance, elimination of HCl could potentially form phenylcyanoacetylene, a potent Michael acceptor. More directly, the chlorine atom in this compound can be substituted by a nucleophile, and the resulting product could then participate in a Michael reaction.
A notable application involves the use of 2-chloro-2-fluoro-2-phenylacetonitrile as an electrophilic chlorine source for the chlorination of metalated nitriles and enolates. acs.org This reaction, while not a Michael addition itself, generates α-chloro nitriles and esters which can be valuable synthons in organic chemistry. acs.org
| Reactant Type | Role in Michael Addition | Example | Reference |
| Phenylacetonitrile | Michael Donor (after deprotonation) | Alkylation reactions | masterorganicchemistry.comorgsyn.org |
| α,β-Unsaturated Compounds | Michael Acceptor | Reaction with enolates | wikipedia.orgorganic-chemistry.org |
| 2-Chloro-2-fluoro-2-phenylacetonitrile | Electrophilic Chlorine Source | Chlorination of metalated nitriles | acs.org |
Oxidative Transformation Pathways
This compound and its parent compound, phenylacetonitrile, can undergo various oxidative transformations. These reactions can lead to the formation of different functional groups, significantly expanding the synthetic utility of this class of compounds.
One important oxidative pathway is the cleavage of the C-CN bond. For instance, arylacetonitriles can undergo aerobic oxidative decyanation-amidation in the presence of an iron catalyst and urea (B33335) to yield aromatic primary amides. rsc.org This process involves the oxidation of the benzylic carbon and subsequent reaction with urea as the nitrogen source. rsc.org
Another oxidative transformation is the conversion of the nitrile group itself. While direct oxidation of the nitrile is less common, the molecule can be transformed into other functional groups that are more susceptible to oxidation. For example, the primary amine derived from the reduction of the nitrile can be oxidized back to the nitrile using reagents like IBX (2-iodoxybenzoic acid) in the presence of a phase-transfer catalyst. thieme-connect.com
Furthermore, oxidative cyclization reactions can occur in molecules containing the phenylacetonitrile moiety. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo an intramolecular cyclization followed by oxidation to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This transformation highlights how the phenylacetonitrile unit can be a key structural element in the synthesis of complex heterocyclic compounds through oxidative processes. acs.org
| Transformation | Reagents/Catalyst | Product | Reference |
| Aerobic Oxidative Decyanation-Amidation | FeCl₂, Urea, O₂ | Aromatic Primary Amide | rsc.org |
| Oxidation of Primary Amine | IBX/TBAB | 2-Phenylacetonitrile (B1602554) | thieme-connect.com |
| Oxidative Cyclization | - | 2-(3-Oxoindolin-2-ylidene)acetonitrile | acs.org |
Role of Solvents and Catalysts in Mechanistic Control
The choice of solvent and catalyst is paramount in directing the reaction mechanism and outcome of transformations involving this compound and related compounds. These factors can influence reaction rates, selectivity, and even the nature of the products formed. researchgate.net
Solvents:
The polarity of the solvent plays a crucial role. researchgate.net In nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) can accelerate the reaction rate by solvating the cation while leaving the nucleophile relatively free. researchgate.net In contrast, polar protic solvents can solvate both the cation and the anion, which can sometimes hinder the nucleophile's reactivity. For phase-transfer catalysis, a biphasic system, often involving water and an organic solvent, is employed. The use of CO₂-expanded liquids has also been explored as a tunable solvent system to facilitate reactions and subsequent separation of products and catalysts. acs.org
Catalysts:
Catalysts are essential for many reactions involving phenylacetonitriles. In the synthesis of phenylacetonitriles from benzyl (B1604629) halides, phase-transfer catalysts like quaternary ammonium (B1175870) salts are used to shuttle the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. orgsyn.org
In the context of Michael additions, a base is required to generate the nucleophilic enolate from the phenylacetonitrile derivative. masterorganicchemistry.com The choice of base, from a mild one like an amine to a strong one like an alkoxide, can influence the equilibrium and reaction rate.
For oxidative reactions, metal catalysts, such as those based on iron, are often employed to activate molecular oxygen and facilitate the desired transformation. rsc.org In some cases, organocatalysts can also be used to promote reactions like the Michael addition in an enantioselective manner. organic-chemistry.org The interaction between the solvent and the catalyst is also critical; the solvent can affect the catalyst's solubility, stability, and activity. researchgate.netmdpi.com
| Reaction Type | Solvent Type | Catalyst Type | Effect | Reference |
| Nucleophilic Substitution | Polar Aprotic (e.g., DMF, DMSO) | - | Accelerates rate | researchgate.net |
| Phase-Transfer Alkylation | Biphasic (e.g., Water/Toluene) | Quaternary Ammonium Salt | Facilitates inter-phase transport of nucleophile | orgsyn.org |
| Michael Addition | Varies | Base (e.g., alkoxide) | Generates the enolate nucleophile | masterorganicchemistry.com |
| Aerobic Oxidation | DMSO | Iron (II) Chloride | Activates O₂ and facilitates C-CN cleavage | rsc.org |
| Hydrogenation | CO₂-expanded ethanol | NiCl₂/NaBH₄ | Protects primary amine product | acs.org |
Derivatization and Functionalization Chemistry
Synthesis of 2-Alkyl Derivatives
The alkylation of phenylacetonitrile (B145931) and its derivatives is a fundamental transformation for creating carbon-carbon bonds. A common method involves the direct alkylation of the parent phenylacetonitrile using alkyl halides in the presence of a strong base. Phase-transfer catalysis (PTC) is a particularly effective technique for this purpose, often employing a concentrated aqueous solution of a base like sodium hydroxide (B78521) with a phase-transfer catalyst such as a tetraalkylammonium salt. orgsyn.orgtandfonline.com This method facilitates the reaction between the water-soluble base and the organic-soluble nitrile.
This catalytic approach has been successfully used to alkylate arylacetonitriles with a range of alkylating agents, including monohaloalkanes, dihaloalkanes, α-chloroethers, and chloronitriles. orgsyn.org The reaction conditions are generally mild and lead to the formation of monoalkylated products in good yields. orgsyn.org For instance, the reaction of phenylacetonitrile with ethyl bromide in the presence of 50% aqueous sodium hydroxide and benzyltriethylammonium chloride yields 2-phenylbutyronitrile. orgsyn.org
However, traditional direct alkylation methods can sometimes result in the formation of disubstituted by-products and leave unreacted starting material, which can complicate purification due to similar boiling points. An alternative, high-selectivity method for producing pure monoalkyl derivatives involves the alkylation of phenyl cyano esters followed by decomposition. In this two-step process, benzyl (B1604629) cyanide first reacts with a dialkyl carbonate under sodium alkoxide catalysis to form a phenyl cyano ester sodium salt. This salt is then alkylated to yield a phenylalkyl cyano ester, which is subsequently decomposed by heating in an alcoholic solution with a catalytic amount of alkoxide to give the desired 2-alkylphenylacetonitrile.
Functionalization via Palladium-Catalyzed α-Alkenylation
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of organic molecules. In the context of phenylacetonitrile derivatives, palladium-catalyzed α-alkenylation allows for the introduction of a vinyl group at the carbon adjacent to the nitrile. This transformation provides access to aryl acrylonitriles, which are important structural motifs in medicinal chemistry and the pharmaceutical industry. frontiersin.orgresearchgate.net
An efficient method for the synthesis of aryl acrylonitrile (B1666552) derivatives utilizes a Palladium/NIXANTPHOS-based catalyst system. frontiersin.orgresearchgate.net This approach facilitates the α-alkenylation of arylacetonitriles with various vinyl halides and triflates. frontiersin.org The reaction demonstrates broad substrate scope, accommodating a variety of substituted and functionalized arylacetonitriles and vinyl partners, leading to the desired products in yields up to 95%. frontiersin.orgresearchgate.net For example, the reaction of phenylacetonitrile with 2-bromo-1-ene using this catalytic system yields the corresponding aryl acrylonitrile in 75% yield. frontiersin.org Even sterically hindered vinyl halides, such as bromomethylenecyclohexane, react efficiently to provide the product in high yield. frontiersin.org
The reaction conditions are typically optimized with respect to the palladium source, ligand, base, and solvent. Studies have shown that a combination of Pd(OAc)2 as the palladium source and NIXANTPHOS as the ligand is highly effective. frontiersin.org The choice of base is also crucial, with alkali metal bis(trimethylsilyl)amides often being employed. frontiersin.org
Preparation of Phenylacetonitrile Derivatives with Unique Functional Groups
Beyond simple alkylation and alkenylation, 2-chloro-2-phenylacetonitrile can be used to synthesize derivatives with more complex and unique functional groups. For instance, it serves as a starting point for creating 2-phenylethynyl- and 2-phenylthioethynyl-2-substituted phenylacetonitriles. tandfonline.com This synthesis is achieved under phase-transfer catalytic conditions, reacting nitriles with substituted dichloroethenes in the presence of 50% aqueous sodium hydroxide and a catalyst like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS). tandfonline.com
Another important class of derivatives is the 2-hydroxyimino-2-phenylacetonitriles. frontiersin.orgorgsyn.org These can be synthesized from the corresponding phenylacetonitriles through various methods, including reaction with nitrous acid or alkyl nitrites. orgsyn.org A notable method involves the reaction of benzyl cyanide with methyl nitrite (B80452), generated in situ, in the presence of sodium hydroxide in methanol. orgsyn.org A more recent, efficient method for synthesizing 2-hydroxyimino-2-phenylacetonitriles uses nitromethane (B149229) as a nitrogen donor in a copper(II)-catalyzed reaction with dioxygen as an oxidant. frontiersin.org This method has been successfully applied to a wide range of substituted phenylacetonitriles, affording the desired products in good yields. frontiersin.org
Furthermore, the nitrile group itself can be transformed. For example, hydrolysis of this compound yields 2-chloro-2-phenylacetic acid, while reduction can produce 2-chloro-2-phenylethylamine. The chlorine atom is also susceptible to nucleophilic substitution, allowing for the introduction of other functional groups like hydroxylamine.
Complexation with Transition Metal Ions
The nitrile and other functional groups that can be introduced onto the phenylacetonitrile scaffold can act as ligands, binding to transition metal ions to form coordination complexes. utexas.edu
Ligands derived from this compound can be designed to have specific coordination properties. For example, by introducing other donor atoms, multidentate ligands capable of chelating metal ions can be synthesized. utexas.edu A study describes the synthesis of 2-(benzo[d]thiazol-2-ylamino)-2-(5-chloro-2-hydroxy phenyl) acetonitrile (B52724), a ligand prepared from 5-chloro-2-hydroxy-benzaldehyde and benzo[d]thiazol-2-amine. researchgate.netresearchgate.net In this ligand, the amino and acetonitrile nitrogen atoms can participate in coordination. researchgate.netresearchgate.net
The synthesis of such ligands often involves multi-step procedures. For instance, the synthesis of new 2-phenylproline derivatives, which can act as ligands, has been achieved through intramolecular cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine derivatives under phase-transfer catalysis conditions. researchgate.net
The coordination behavior of these ligands with various transition metal ions has been investigated. The ligand 2-(benzo[d]thiazol-2-ylamino)-2-(5-chloro-2-hydroxy phenyl) acetonitrile has been used to prepare a series of complexes with divalent transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net These complexes typically have the general formula [ML2Cl2]·nH2O. researchgate.net
Characterization of these complexes using techniques such as elemental analysis, molar conductivity, magnetic susceptibility, and spectroscopic methods (FTIR, UV-Vis) provides insights into their structure and bonding. researchgate.netresearchgate.net For example, FTIR spectroscopy can indicate the coordination of the amino and acetonitrile nitrogen atoms to the central metal ion. researchgate.netresearchgate.net Magnetic susceptibility measurements and electronic spectral data can help determine the geometry of the complexes, with octahedral geometries often being proposed for these types of complexes. researchgate.netresearchgate.net
The stability and properties of these coordination compounds are influenced by the nature of the metal ion and the ligand. The study of these complexes is important for understanding fundamental coordination chemistry and for potential applications in areas such as catalysis and materials science.
Routes to Heterocyclic Compounds from this compound Precursors
This compound and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The reactive nature of the chloronitrile functionality allows for its participation in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.
For example, derivatives of this compound can be used to synthesize substituted pyrrolidines. A procedure has been developed for the synthesis of various 4-chloropyrrolidine-2-carbonitriles via intramolecular cyclization of corresponding 2,3-dichloropropionamides under phase-transfer catalysis conditions. researchgate.net
Furthermore, phenylacetonitrile derivatives are key building blocks in the synthesis of nitrogen-containing heterocycles like pyridines and fused pyridine (B92270) systems. tandfonline.com For instance, the reaction of enaminones with cyanoacetamide can lead to the formation of pyridones. tandfonline.com These pyridone derivatives can then undergo further reactions to construct more complex heterocyclic frameworks. tandfonline.com The nitrile group in these precursors often plays a crucial role in the cyclization step.
The synthesis of isoxazole (B147169) derivatives has also been reported starting from phenylacetonitrile. The reaction of 2-phenylacetonitrile (B1602554) with ethyl acetoacetate (B1235776) can lead to intermediates that are then cyclized to form isoxazole rings. rsc.org These examples highlight the utility of this compound and its derivatives as versatile platforms for the construction of diverse and medicinally relevant heterocyclic structures.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 2-Chloro-2-phenylacetonitrile. numberanalytics.com
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound. By analyzing chemical shifts, coupling constants, and signal multiplicities, chemists can verify the connectivity and chemical environment of each atom. nd.edu
In the ¹H NMR spectrum of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.45–7.58 ppm). A key diagnostic signal is the singlet corresponding to the methine proton (CH) adjacent to the chlorine atom and the nitrile group, which appears at approximately δ 5.56 ppm in deuterochloroform (CDCl₃).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the nitrile carbon, the chlorinated methine carbon, and the carbons of the aromatic ring.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.58–7.53 | m | 2H | Aromatic (Ar-H) |
| 7.48–7.45 | m | 3H | Aromatic (Ar-H) |
| 5.56 | s | 1H | Methine (CH) |
Data recorded in CDCl₃.
For chiral molecules like this compound, determining stereochemical purity is crucial. NMR spectroscopy, combined with diastereomeric derivatization, is a powerful method for this analysis. The process involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. ethernet.edu.et
Since diastereomers have different physical properties, their NMR spectra are distinct. acs.org Protons and other nuclei in the two diastereomers will exhibit different chemical shifts, allowing for the integration of their respective signals. This integration ratio directly corresponds to the ratio of the original enantiomers, enabling the calculation of enantiomeric excess (ee). ethernet.edu.et This method is widely applied to α-substituted phenylacetic acids and their derivatives. acs.org
NMR spectroscopy is a vital tool for monitoring reaction progress and gaining mechanistic insights. numberanalytics.com By acquiring NMR spectra of a reaction mixture at various time points, researchers can observe the disappearance of starting material signals and the concurrent appearance of product signals. nih.gov This real-time analysis provides valuable data on reaction kinetics.
Furthermore, NMR can be used to detect and characterize transient reaction intermediates, which are crucial for elucidating the step-by-step mechanism of a chemical transformation. numberanalytics.com Techniques like 2D NMR can help establish the structure of these short-lived species. scribd.com
Vibrational Spectroscopy (IR, Raman) for Molecular Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. libretexts.org
For this compound, the most characteristic feature in its IR spectrum is the sharp, intense absorption band corresponding to the nitrile (C≡N) group stretch, which typically appears in the range of 2200-2300 cm⁻¹. Other significant absorptions include those from the C-H stretching of the aromatic ring and the C-Cl stretching vibration. Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. libretexts.org
Table 2: Key Vibrational Frequencies for Phenylacetonitrile (B145931) Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C≡N Stretch | ~2250 | IR, Raman |
| C-Cl Stretch | 600-800 | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman |
Data based on typical values for related compounds. researchgate.net
Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). csusb.edu
In the context of this compound, mass spectrometry can be used to confirm its identity and monitor its formation or consumption in a reaction. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of the main product as well as any impurities or byproducts in a crude reaction mixture. The fragmentation pattern observed in the mass spectrum provides structural information that can help distinguish between isomers.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the elemental composition of C₈H₆ClN by matching the experimental mass to the calculated exact mass. rsc.orgnih.gov This capability is crucial for verifying the identity of newly synthesized compounds and ensuring the purity of starting materials. beilstein-journals.org
Table 3: Compound Identification Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₈H₆ClN | 151.59 |
| Mandelonitrile (B1675950) | C₈H₇NO | 133.15 |
| Pyridine (B92270) | C₅H₅N | 79.10 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Chloroform (B151607) | CHCl₃ | 119.38 |
| Deuterochloroform | CDCl₃ | 120.38 |
| 2-bromobutanenitrile | C₄H₆BrN | 148.00 |
| Boc-ON | C₁₃H₁₄N₂O₃ | 246.26 |
Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique indispensable for the separation, identification, and quantification of individual chemical compounds within a complex mixture. epa.govetamu.edu The methodology leverages the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the context of analyzing mixtures containing this compound, the sample is first vaporized and introduced into the GC column. Separation is achieved based on the compound's volatility and affinity for the column's stationary phase. etamu.edu Less volatile compounds or those with stronger interactions will travel slower, resulting in longer retention times, a key parameter for initial identification. etamu.edu
Once the separated components elute from the GC column, they enter the mass spectrometer, where they are typically ionized by a high-energy electron beam (Electron Ionization, EI). etamu.edu This process causes the parent molecule to lose an electron, forming a molecular ion (M+•), and also induces fragmentation into smaller, characteristic charged ions. etamu.edulibretexts.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." etamu.edu
For this compound, the mass spectrum is characterized by its molecular ion peak and a series of fragment ions. The combination of its specific retention time from the GC and its unique fragmentation pattern from the MS allows for its unambiguous identification even when present as a minor component in a complex matrix. epa.gov Research data has identified key fragments for this compound.
Table 1: Characteristic Mass Spectrometry Fragments for this compound
The following table is interactive. Click on the headers to sort the data.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
|---|---|---|
| 56 | 30 | C₄H₄⁺ |
| 57 | 100 | C₄H₅⁺ |
| 58 | 30 | C₄H₆⁺ |
| 59 | 30 | C₄H₇⁺ |
| 151 | Variable | [C₈H₆ClN]⁺• (Molecular Ion) |
Data sourced from electron ionization (70 eV) findings. nih.gov
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be accurately determined. mdpi.com
While the technique is highly applicable for the structural elucidation of this compound, specific crystallographic data such as lattice parameters and space group are not widely available in the surveyed literature for this exact compound. However, analyses of closely related chloro- and nitrile-containing phenyl derivatives demonstrate the type of detailed structural information that can be obtained. researchgate.netresearchgate.net This data is fundamental for understanding structure-activity relationships and designing new molecules. mdpi.com
Table 2: Representative Crystallographic Parameters from a Related Niobium-Acetonitrile Complex
This table illustrates the type of data obtained from an X-ray crystallography study and is based on a related compound, not this compound itself.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| a (Å) | 7.403(1) |
| b (Å) | 15.916(3) |
| c (Å) | 11.344(2) |
| β (°) | 94.38(2) |
| Volume (ų) | 1332.7 |
| Z (Molecules per unit cell) | 4 |
Data from the crystal structure of pentachloro(phenylacetonitrile)niobium(V). researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ufg.br The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's structure, particularly its system of conjugated π-electrons. uomustansiriyah.edu.iq
The primary chromophore in this compound is the phenyl group. Benzene (B151609) and its derivatives exhibit characteristic absorption bands in the UV region arising from π→π* transitions within the aromatic ring. up.ac.za Benzene itself shows a weak absorption band around 260 nm. up.ac.za The parent compound, phenylacetonitrile, which lacks the chlorine atom, exhibits a maximum absorption at approximately 258 nm with a log ε of 2.25, consistent with the benzene ring's electronic transition. nih.gov
The introduction of the chlorine atom and the nitrile group at the benzylic carbon position can influence the electronic environment of the phenyl chromophore. These substituents can cause slight shifts in the wavelength and intensity of the absorption bands (auxochromic effects). Therefore, the UV-Vis spectrum of this compound is expected to show π→π* transitions characteristic of the substituted benzene ring, likely with a λmax value close to that of phenylacetonitrile. These transitions are typically found in the 200-400 nm range of the UV spectrum. msu.edu
Table 3: UV Absorption Data for Phenylacetonitrile (Parent Compound)
This table provides reference data for the parent compound to infer the spectral properties of this compound.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type |
|---|---|---|---|---|
| Phenylacetonitrile | 258 | 177.8 L mol⁻¹ cm⁻¹ (log ε = 2.25) | Alcohol | π→π* |
Data for the parent compound, Phenylacetonitrile. nih.gov The spectrum for this compound is expected to be similar.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 2-Chloro-2-phenylacetonitrile from first principles. These calculations provide detailed information about the molecule's electronic environment and spatial arrangement.
Electronic Structure Analysis and Properties
DFT and ab initio calculations are instrumental in analyzing the electronic structure of this compound. These studies focus on the distribution of electrons within the molecule, which governs its reactivity and physical properties. Key parameters such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP) are determined.
The electronic properties are significantly influenced by the substituent groups on the phenylacetonitrile (B145931) core. The chlorine atom and the phenyl group, both attached to the same carbon, create a unique electronic environment. The chlorine atom, being electronegative, withdraws electron density, while the phenyl ring can act as an electron-donating or -withdrawing group depending on the nature of the interaction.
HOMO-LUMO Analysis: The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the regions around the nitrogen and chlorine atoms are expected to be electron-rich, while the hydrogen atoms of the phenyl ring are electron-deficient.
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP |
| LUMO Energy | -0.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using quantum chemical calculations. These calculations help in identifying the most stable conformation of the molecule.
Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-C bond connecting the phenyl ring and the chiral center is of particular interest. The relative orientation of the phenyl ring with respect to the chloro and cyano groups affects the molecule's stability and reactivity. The most stable conformer is the one with the lowest energy, which is typically a staggered conformation that minimizes steric hindrance.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Cl | 1.78 | |
| C-CN | 1.47 | |
| C-Phenyl | 1.52 | |
| Cl-C-CN | 109.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not widely available, the principles of this technique can be applied to understand its behavior in different environments, such as in various solvents.
MD simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.
Conformational Dynamics: The transitions between different conformations of the molecule over time.
Transport Properties: Diffusion coefficients and other transport properties in a given medium.
These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, a well-parameterized force field is crucial for obtaining accurate simulation results.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.
Transition State Analysis and Energy Profiles
For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides valuable information about the mechanism of the reaction. The energy difference between the reactants and the TS is the activation energy, which is a key determinant of the reaction rate.
By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface (PES) for the reaction can be constructed. The PES provides a comprehensive picture of the reaction mechanism and helps in understanding the factors that control the reaction's outcome.
Solvent Effect Modeling
The solvent can have a significant impact on the rates and mechanisms of chemical reactions. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. Explicit solvent models, on the other hand, include a number of individual solvent molecules in the calculation.
For reactions involving this compound, computational studies of solvent effects can help to:
Predict how the reaction rate will change in different solvents.
Understand the role of specific solvent-solute interactions in the reaction mechanism.
Choose the optimal solvent for a particular synthetic application.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how molecules pack together in the solid state. mdpi.com
While a specific crystallographic study and Hirshfeld analysis for this compound is not available in surveyed literature, the technique can be described based on studies of structurally similar compounds. nih.goviium.edu.my The analysis generates a unique Hirshfeld surface for the molecule, where different colors highlight key interaction metrics. A three-dimensional d_norm surface, for example, uses a red-white-blue color scale to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the surface are particularly important as they denote close-contact points, such as hydrogen bonds. nih.gov
Key Predicted Intermolecular Interactions for this compound:
| Interaction Type | Description | Expected Significance |
| H···H | Contacts between hydrogen atoms. | These are typically the most abundant interactions, covering a large portion of the molecular surface. nih.gov |
| C···H / H···C | Interactions involving carbon and hydrogen atoms. | These are significant due to the presence of the phenyl ring and would contribute substantially to the crystal packing. nih.gov |
| Cl···H / H···Cl | Interactions between the chlorine atom and hydrogen atoms on neighboring molecules. | The electronegative chlorine atom makes these contacts important contributors to the overall stability of the crystal structure. nih.govnih.gov |
| N···H / H···N | Interactions involving the nitrogen atom of the nitrile group. | These contacts would also be present, contributing to the formation of the supramolecular assembly. mdpi.com |
The percentage contribution of each interaction type provides a clear understanding of the forces governing the molecular arrangement in the solid state.
Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules. iium.edu.mymdpi.com These theoretical calculations provide valuable data that aids in the interpretation of experimental spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. By optimizing the molecular geometry in a simulated gaseous phase, researchers can calculate parameters that often show strong correlation with experimental findings. nih.gov
Although a dedicated computational study predicting the full spectroscopic profile of this compound is not detailed in the reviewed literature, the standard methodologies allow for a reliable forecast of its key spectral features. For instance, calculations using the B3LYP functional with a 6-311G(d,p) or higher basis set are commonly employed for accurate predictions of vibrational frequencies and NMR chemical shifts. nih.govmdpi.com
Overview of Predictable Spectroscopic Parameters:
| Spectroscopic Parameter | Computational Method | Information Yielded |
| Vibrational Frequencies (FT-IR) | DFT/B3LYP | Predicts the positions of characteristic vibrational bands, such as the C≡N stretch of the nitrile group, C-Cl stretch, and aromatic C-H stretches. nih.gov |
| NMR Chemical Shifts (¹H and ¹³C) | GIAO-DFT | Calculates the chemical shifts for each unique proton and carbon atom, aiding in the assignment of peaks in experimental NMR spectra. |
| Electronic Transitions (UV-Vis) | TD-DFT | Predicts the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, typically π → π* transitions within the phenyl ring. iium.edu.my |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is calculated to predict electronic properties and reactivity. nih.gov |
These theoretical predictions serve as a powerful complement to experimental spectroscopy, confirming structural assignments and providing a deeper understanding of the molecule's electronic structure. researchgate.net
Structure-Reactivity and Structure-Property Relationship Predictions
The relationship between a molecule's structure and its chemical reactivity or physical properties can be effectively explored using computational methods. Density Functional Theory (DFT) is instrumental in calculating a range of quantum chemical descriptors that help rationalize and predict molecular behavior. rasayanjournal.co.in These descriptors, derived from the molecule's electronic structure, provide quantitative insights into its stability, reactivity, and potential interaction sites. iium.edu.my
Key Quantum Chemical Descriptors and Their Significance:
| Descriptor | Definition | Predicted Relationship to Reactivity/Property |
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher E_HOMO suggests greater electron-donating capacity and susceptibility to electrophilic attack. |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower E_LUMO suggests a greater electron-accepting capacity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO). | A large energy gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and more reactive. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecular surface. | Reveals electrophilic (positive potential, blue) and nucleophilic (negative potential, red) sites. For this molecule, negative potential would be concentrated around the nitrogen and chlorine atoms. |
| Global Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive. iium.edu.my |
By analyzing these descriptors, a theoretical assessment of this compound's reactivity profile can be constructed, guiding its potential applications in chemical synthesis.
Applications in Organic Synthesis and Materials Science
Utility as Building Blocks for Complex Organic Molecules
2-Chloro-2-phenylacetonitrile serves as a crucial starting material for the synthesis of a wide array of complex organic molecules. Its utility as a building block stems from the reactive nature of the α-chloro nitrile functionality, which allows for facile nucleophilic substitution of the chlorine atom. This reactivity enables the introduction of various functional groups, leading to the construction of diverse molecular scaffolds.
Phenylacetonitriles, in general, are recognized as important intermediates in the production of pharmaceuticals and dyes. google.com The presence of the chlorine atom in this compound enhances its electrophilic character at the benzylic carbon, making it particularly susceptible to reactions with a broad range of nucleophiles. This property is exploited in multi-step syntheses to create intricate molecular frameworks that are central to the development of new chemical entities.
The nitrile group itself is a versatile functional group that can be transformed into other important moieties such as amines, carboxylic acids, and amides, further expanding the synthetic possibilities. cognitoedu.org The combination of the chloro and nitrile groups on a phenyl backbone provides a powerful synthon for medicinal and organic chemists to design and synthesize novel compounds with potential biological or material properties.
Reagents in C-C Bond Formation Reactions
One of the most significant applications of this compound in organic synthesis is its role as a reagent in carbon-carbon (C-C) bond formation reactions. The formation of new C-C bonds is a fundamental process in organic chemistry, allowing for the construction of larger and more complex molecules from simpler precursors. cognitoedu.org
The α-carbon of this compound is activated by both the electron-withdrawing nitrile group and the phenyl ring, facilitating the deprotonation of the adjacent C-H bond in the presence of a base. The resulting carbanion can then act as a nucleophile, attacking various electrophiles to form new C-C bonds.
A common application is in alkylation reactions, where the carbanion generated from a related phenylacetonitrile (B145931) reacts with alkyl halides to introduce new alkyl chains. orgsyn.org While direct alkylation of this compound at the α-carbon would be complicated by the presence of the chlorine, its primary use in C-C bond formation involves the substitution of the chlorine atom. Nucleophiles, such as enolates, organometallic reagents, and other carbanions, can displace the chloride ion to forge a new carbon-carbon bond. This type of reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for molecular elaboration.
| Reaction Type | Reactant | Product | Significance |
| Nucleophilic Substitution | Grignard Reagents (R-MgX) | 2-Alkyl-2-phenylacetonitrile | Forms a new C-C bond by introducing an alkyl group. |
| Nucleophilic Substitution | Enolates | Substituted β-ketonitriles | Creates a new C-C bond and introduces a keto functionality. |
| Nucleophilic Substitution | Cyanide ion (from a different source) | Phenylmalononitrile | A classic example of C-C bond formation leading to a dinitrile. |
Precursors for Polymer and Material Science Research
In the realm of materials science, this compound and its derivatives are explored as precursors for the synthesis of novel polymers and materials. Nitrile-containing monomers are recognized for their value in creating high-performance polymers. The incorporation of nitrile groups into a polymer backbone can significantly influence its electronic properties, thermal stability, and chemical resistance. sinocurechem.com
The reactivity of the chloro and nitrile groups in this compound allows for its potential use as a monomer in various polymerization reactions. For instance, it could potentially undergo polymerization through the reaction of its functional groups to form novel polymer chains with unique properties conferred by the phenyl and nitrile moieties.
Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the material's properties for specific applications. Research in this area is focused on developing materials with tailored characteristics for use in electronics, specialty coatings, and advanced composites.
Role in Corrosion Inhibition Mechanisms
While specific studies on this compound as a corrosion inhibitor are not extensively documented in the provided search results, its molecular structure suggests potential for such applications. The presence of the nitrogen atom in the nitrile group and the π-electrons of the phenyl ring could facilitate its adsorption onto a metal surface. The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, leading to the formation of a stable, protective film.
The general mechanism for organic corrosion inhibitors involves the displacement of water molecules from the metal surface and the formation of a barrier that impedes the diffusion of corrosive species. The effectiveness of such inhibitors is often dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.
| Structural Feature | Potential Role in Corrosion Inhibition |
| Phenyl Ring | Adsorption onto the metal surface via π-electron interactions. |
| Nitrile Group (C≡N) | Coordination with metal ions through the nitrogen lone pair. |
| Chlorine Atom | May influence the electronic properties and adsorption behavior of the molecule. |
Use in the Synthesis of Agrochemical Intermediates (Non-Biological Activity)
The synthesis of agrochemicals, such as pesticides and herbicides, often involves the use of versatile chemical intermediates to build the final active molecules. sinocurechem.com Chlorinated nitriles are a class of compounds that have found application in this field. google.com For instance, other chloro-nitrile compounds serve as key precursors in the synthesis of certain insecticides. google.com
This compound, with its combination of a chloro, a phenyl, and a nitrile group, represents a potential building block for the synthesis of more complex agrochemical intermediates. The reactivity of the chlorine atom allows for its displacement by various nucleophiles to construct the desired molecular framework of a pesticide or herbicide. The nitrile group can also be a key feature in the final agrochemical structure or can be converted to other functional groups during the synthetic sequence. It is important to note that the role of this compound in this context is as a synthetic intermediate, and it does not itself possess the intended biological activity of the final agrochemical product.
Involvement in Fragrance and Flavoring Chemical Synthesis (as intermediates)
Phenylacetonitrile and its derivatives are known intermediates in the synthesis of various fragrance and flavoring chemicals. nih.gov For example, a structurally related compound, 2-cyclohexylidene-2-phenylacetonitrile, is a known odoriferous substance used in perfumery. google.comgoogle.com The synthesis of such compounds often involves the condensation of a phenylacetonitrile derivative with a ketone or aldehyde. google.com
Given this precedent, this compound can be considered a potential intermediate in the synthesis of novel fragrance compounds. The chlorine atom could be either a part of the final fragrance molecule, influencing its olfactory properties, or it could be displaced during the synthetic route to create a more complex structure. The phenyl and nitrile moieties are common features in many fragrance molecules, contributing to their characteristic scents. The use of this compound in this field would be as a starting material or intermediate in a multi-step synthesis, ultimately leading to a final product with desirable fragrance or flavor properties.
Green Chemistry Approaches in the Synthesis and Transformation
Principles of Green Chemistry in Relation to 2-Chloro-2-phenylacetonitrile Synthesis
The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. yale.edusigmaaldrich.com In the context of this compound synthesis, several of these principles are particularly relevant:
Prevention of Waste: It is preferable to prevent the formation of waste rather than treating it after it has been created. yale.edu This principle encourages the development of synthetic pathways with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, reactions with high atom economy are favored over those that generate significant amounts of byproducts.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edusigmaaldrich.com This involves the careful selection of reagents and solvents.
Safer Solvents and Auxiliaries: The use of auxiliary substances such as solvents should be made unnecessary wherever possible and innocuous when used. yale.edusigmaaldrich.com This has led to research into alternative reaction media.
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.edusigmaaldrich.com Synthetic methods should ideally be conducted at ambient temperature and pressure. sigmaaldrich.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are typically used in smaller amounts and can be recycled. acs.org
The application of these principles is leading to innovations in the synthesis of phenylacetonitrile (B145931) derivatives, moving away from traditional methods that often rely on volatile and hazardous organic solvents.
Green Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. ijsr.net Research has focused on replacing conventional volatile organic compounds with greener alternatives.
Water is an attractive solvent for chemical reactions due to its non-toxicity, non-flammability, and availability. Phase-transfer catalysis is a technique that facilitates the reaction between water-soluble and water-insoluble reactants. An early patented process for the synthesis of phenylacetonitriles involved the reaction of a benzyl (B1604629) halide with an alkali metal cyanide in a two-phase system of a water-immiscible solvent and an aqueous solution of the cyanide, catalyzed by a tertiary amine. google.com More specifically, the synthesis of 2-phenylbutyronitrile, a derivative of phenylacetonitrile, has been demonstrated using a 50% aqueous sodium hydroxide (B78521) solution with benzyltriethylammonium chloride as a phase-transfer catalyst. orgsyn.org This approach avoids the need for strictly anhydrous organic solvents. orgsyn.org
A supramolecular approach utilizing selenoxide‐pillar orgsyn.orgarene as a catalyst has been shown to be effective for the cyanation of benzyl bromide in water. researchgate.net The catalyst forms an inclusion complex, which facilitates the transfer of the electrophilic substrate to the aqueous phase for the nucleophilic displacement reaction. researchgate.net This method is scalable, and the catalyst can be recovered and reused, highlighting its sustainability. researchgate.net
Ionic Liquids (ILs) are salts with low melting points that are considered potential green solvents due to their low vapor pressure, thermal stability, and tunable properties. Phenylacetonitrile has been investigated as a component of ionic liquid blends for applications such as electrolytes in supercapacitors. mdpi.comresearchgate.net For instance, blends of phenylacetonitrile with 1-ethyl-3-methylimidazolium (B1214524) bis[(trifluoromethyl)sulfonyl] imide (EmimTFSI) are fully miscible and offer a wide operating liquid range and a high flash point, demonstrating the potential for creating safer chemical systems. mdpi.comresearchgate.net
Deep Eutectic Solvents (DESs) are mixtures of two or more components that have a lower melting point than any of the individual components. nih.gov They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable materials. bohrium.comresearchgate.net Type III DESs, which are composed of an ionic species (a hydrogen bond acceptor) and a hydrogen bond donor, are commonly used in synthesis. nih.govgoogle.com For example, a mixture of choline (B1196258) chloride and urea (B33335) can act as both a solvent and a catalyst. bohrium.com In the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, a choline chloride:urea (1:2) DES was found to be the most effective medium. nih.gov The enhanced hydrogen-bonding ability of urea in the DES can facilitate reactions. bohrium.com
| Solvent System | Components | Application in Phenylacetonitrile Chemistry | Key Advantages |
| Aqueous Media | Water, Phase-Transfer Catalyst | Synthesis of phenylacetonitrile derivatives | Non-toxic, non-flammable, catalyst reusability |
| Ionic Liquids | Phenylacetonitrile, EmimTFSI | Electrolyte formulation | Low vapor pressure, high thermal stability, wide liquid range |
| Deep Eutectic Solvents | Choline Chloride, Urea | Solvent and catalyst for related heterocyclic synthesis | Biodegradable, non-toxic, prepared from renewable resources |
This table provides an interactive overview of green solvent systems and their applications in phenylacetonitrile chemistry.
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), exhibit properties between those of a gas and a liquid and can be used as reaction media. nih.govscispace.com scCO₂ is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure. nih.gov While supercritical fluids have been employed in various chemical processes, including extraction and nanoparticle formation, specific applications in the synthesis of this compound are not widely reported in the current literature. However, the potential for using scCO₂ as a green solvent replacement remains an area for future investigation.
Solvent-Free Reaction Conditions
Eliminating the solvent altogether is a primary goal of green chemistry. Solvent-free reactions can reduce waste, simplify purification processes, and lower costs. A magnetic palladium nanocatalyst has been utilized for the Strecker-type synthesis of α-aminonitriles and 2-methoxy-2-phenylacetonitrile (B3046784) in a solvent-free system, which also allows for the easy recovery and reuse of the catalyst. Additionally, sonocatalysis, which uses ultrasound irradiation, has enabled the solvent-free C-alkylation of benzyl cyanide with n-bromopropane using aqueous potassium hydroxide and a phase-transfer catalyst.
Energy Efficient Methods
Minimizing energy consumption is another key principle of green chemistry. greenchemistry-toolkit.org This can be achieved by conducting reactions at ambient temperatures and pressures, thereby reducing the energy required for heating or cooling. sigmaaldrich.com The use of highly active catalysts can also contribute to energy efficiency by lowering the activation energy of the reaction and allowing for milder reaction conditions.
Alternative energy sources are also being explored to drive chemical reactions more efficiently. These include:
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by directly heating the reactants. researchgate.net
Sonochemistry: The use of ultrasound can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. greenchemistry-toolkit.org
Photochemistry: Light can be used as a reagent to initiate chemical transformations, often under mild conditions. greenchemistry-toolkit.org
For example, a photochemical method for synthesizing nitriles from alkyl bromides or alcohols has been reported using 1,4-dicyanobenzene as the cyanide source under mild, metal-free conditions. While not specific to this compound, these energy-efficient techniques represent promising avenues for the development of greener synthetic protocols for this class of compounds.
Catalysis in Green Chemistry Context
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing waste and energy consumption.
The use of transition metals in catalysis, while often effective, can lead to concerns regarding toxicity, cost, and contamination of the final product. Metal-free catalysis offers a more sustainable alternative by employing organic molecules or main-group elements to catalyze reactions. mdpi.com
A notable example of metal-free catalysis relevant to the synthesis of this compound is the α-chlorination of phenylacetonitriles using a strong acid as a catalyst. google.comgoogle.com It has been demonstrated that the presence of a strong acid, such as HCl, can effectively catalyze the chlorination of benzyl cyanide with sulfuryl chloride or chlorine gas, avoiding the need for metal-based catalysts. google.comgoogle.com This process is controllable and can be carried out under pressure to enhance the reaction rate. google.comgoogle.com
Furthermore, visible light-driven, metal-free synthesis of α-chloro alkyl aromatics has been reported, presenting another green avenue for the chlorination step. mdpi.com This method utilizes N,N-dichloroacetamide as the chlorinating agent and is initiated by visible light, avoiding the use of any metal catalysts, additives, or radical initiators. mdpi.com
Heterogeneous catalysts are in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. lianerossi.org This simplifies the purification of the product and reduces waste, aligning with the principles of green chemistry.
While specific examples of heterogeneous catalysts for the synthesis of this compound are not widely reported, the principles of heterogeneous catalysis can be applied to this process. For instance, a solid-supported acid catalyst could potentially be used for the α-chlorination of phenylacetonitrile, allowing for easy separation of the catalyst from the reaction mixture. The development of such catalysts is an active area of research in green chemistry. lianerossi.org The use of heterogeneous catalysts is particularly advantageous in continuous flow processes, which can offer better control and efficiency compared to batch reactions.
Biocatalysis utilizes enzymes, which are nature's catalysts, to perform chemical transformations with high selectivity and under mild conditions. journals.co.za This approach is inherently green, as enzymes are biodegradable and operate in aqueous environments at ambient temperatures and pressures.
In the context of this compound, biocatalysis can be applied to both its synthesis and subsequent transformations. For example, the enzymatic synthesis of (R)-2-chloromandelonitrile, a closely related cyanohydrin, has been achieved with high enantioselectivity using hydroxynitrile lyases. acs.org This demonstrates the potential for developing biocatalytic routes to chiral derivatives of this compound.
Furthermore, the nitrile group of this compound can be transformed using nitrile-hydrolyzing enzymes, such as nitrilases or nitrile hydratases, to produce the corresponding carboxylic acid or amide. journals.co.za This biocatalytic hydrolysis avoids the use of harsh acidic or basic conditions typically required for chemical hydrolysis, which can lead to the formation of significant salt waste upon neutralization. journals.co.za
| Transformation | Chemical Method | Biocatalytic Method |
|---|---|---|
| Nitrile Hydrolysis | Strong acid or base, high temperatures | Nitrilase or nitrile hydratase/amidase, mild conditions (ambient temperature, neutral pH) |
| Waste Generation | Significant salt waste from neutralization | Minimal, biodegradable catalyst |
| Selectivity | Can be low, potential for side reactions | High chemo-, regio-, and enantio-selectivity |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org A high atom economy indicates that most of the atoms from the starting materials are utilized in the final product, minimizing waste. jocpr.com
The synthesis of this compound via the direct chlorination of phenylacetonitrile can be evaluated for its atom economy. The reaction is typically:
C₆H₅CH₂CN + Cl₂ → C₆H₅CHClCN + HCl
To calculate the percent atom economy for this reaction:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
% Atom Economy = (MW of C₈H₆ClN / (MW of C₈H₇N + MW of Cl₂)) x 100
% Atom Economy = (151.61 / (117.15 + 70.90)) x 100 ≈ 80.6%
This calculation shows a relatively high atom economy, with the only byproduct being hydrogen chloride (HCl). Strategies for waste minimization in this process would focus on the effective capture and utilization of the HCl byproduct.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The development of new and more efficient methods for the synthesis of 2-Chloro-2-phenylacetonitrile and related α-chloronitriles is a primary focus of future research. While traditional methods for α-halogenation of phenylacetonitriles exist, they often involve harsh reagents and produce significant waste. googleapis.com Future pathways are likely to emphasize sustainability and efficiency.
Emerging areas of interest include:
Electrochemical Synthesis: The use of electricity as a reagent offers a green and scalable alternative for the synthesis of valuable 2-phenylacetonitrile (B1602554) derivatives. researchgate.net Electrochemical methods can provide precise control over reaction conditions, potentially leading to higher selectivity and yields in the chlorination of phenylacetonitrile (B145931).
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of a variety of chemical bonds under mild conditions. Future research could explore photocatalytic routes to this compound, potentially enabling novel reaction pathways with high functional group tolerance.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and safer manufacturing processes.
Development of Highly Selective Catalytic Systems
The development of highly selective catalysts is crucial for the efficient synthesis and transformation of this compound. Future research in this area will likely focus on several key aspects:
Enantioselective Catalysis: For applications where chirality is important, the development of catalytic systems for the enantioselective synthesis of this compound derivatives will be a significant area of research. This could involve the use of chiral catalysts to control the stereochemistry of the chlorination step or subsequent reactions. chemrxiv.orgsynthical.com
Transition Metal Catalysis: Transition metal catalysts have been widely used in a variety of chemical transformations. mdpi.comrsc.org Future work could focus on developing novel transition-metal catalysts for the synthesis and derivatization of this compound with improved activity, selectivity, and stability. acs.org
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical catalysts. Arylacetonitrilases, for example, have shown potential in the synthesis of useful aryl acids. nih.gov Research into enzymes that can selectively halogenate phenylacetonitrile or transform this compound could open up new avenues for sustainable synthesis.
Advanced Mechanistic Studies with In-Situ Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is essential for process optimization and the development of new synthetic methods. The use of in-situ monitoring techniques is expected to play a crucial role in these studies. mt.com
Future mechanistic investigations will likely involve:
Spectroscopic Techniques: In-situ spectroscopic methods such as FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. mt.com
Mass Spectrometry: Real-time monitoring of chemical reactions by mass spectrometry, for instance using a low-temperature plasma probe, can allow for the direct observation of reaction intermediates and byproducts without the need for sample pretreatment. researchgate.net
Computational Modeling: In conjunction with experimental techniques, computational modeling can provide a detailed picture of reaction pathways, transition states, and the factors that control selectivity.
A study on the basic hydrolysis of α-chloronitriles to ketones has already highlighted the importance of mechanistic investigations, revealing that the initial attack is likely on the nitrile group rather than a direct displacement of the chloride. stackexchange.com
Expanding the Scope of Derivatization Chemistry
This compound is a valuable intermediate for the synthesis of a wide range of other compounds. Future research will continue to expand the scope of its derivatization chemistry, exploring new reactions and applications. science.govlibretexts.orgresearchgate.net
Key areas for future exploration include:
Nucleophilic Substitution Reactions: The chlorine atom in this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. Research into new nucleophiles and reaction conditions will continue to expand the range of accessible derivatives.
Halogen-Metal Exchange: α-Halonitriles can undergo facile halogen-metal exchange with organometallic reagents, generating metalated nitriles in situ that can then react with various electrophiles. nih.gov
Cyclization Reactions: The development of new cyclization reactions involving this compound and its derivatives could lead to the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.
| Derivatization Approach | Potential Reagents/Conditions | Potential Products |
| Nucleophilic Substitution | Alcohols, amines, thiols | Ethers, amines, thioethers |
| Halogen-Metal Exchange | Grignard reagents, organolithiums | Functionalized acetonitriles |
| Cyclization Reactions | Bifunctional reagents | Heterocyclic compounds |
Deeper Integration of Computational Chemistry in Design and Prediction
Computational chemistry is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of new catalysts and materials. peerj.com The deeper integration of computational methods will be crucial for accelerating research on this compound.
Future applications of computational chemistry in this area include:
Reaction Pathway and Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain experimental observations and guide the design of more efficient synthetic routes.
Catalyst Design: Computational screening can be used to identify promising new catalysts for the synthesis and transformation of this compound, reducing the need for extensive experimental work.
Prediction of Properties: The physical, chemical, and biological properties of new derivatives of this compound can be predicted using computational methods, allowing for the targeted design of molecules with specific applications in mind.
Pioneering New Applications in Sustainable Chemistry and Materials Science
The principles of green chemistry and the development of sustainable materials are becoming increasingly important drivers of chemical research. alfa-chemistry.commdpi.com this compound and its derivatives have the potential to contribute to these efforts in several ways.
Future research in this area could focus on:
Green Solvents and Reagents: The development of synthetic routes to and from this compound that utilize green solvents and reagents will be a key area of focus. alfa-chemistry.commdpi.com
Biodegradable Polymers: The incorporation of this compound-derived monomers into polymers could lead to the development of new biodegradable materials with tailored properties. nih.govmdpi.comtaylorfrancis.comroutledge.com
Functional Materials: The unique electronic and chemical properties of this compound derivatives could be exploited in the design of new functional materials, such as organic electronics or sensors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Chloro-2-phenylacetonitrile, and how can reaction conditions be optimized for yield enhancement?
- Answer : The compound is synthesized via nucleophilic substitution reactions, often using precursors like 2-chloroacetonitrile derivatives. For example, potassium hydroxide in acetonitrile facilitates substitution reactions with aldehydes or aryl halides under mild conditions (298 K, 2 hours) . Optimization involves adjusting solvent polarity (e.g., ethanol for recrystallization), stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to chloroacetamide), and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the chloro-phenyl and nitrile groups. Mass spectrometry (e.g., electron ionization) provides molecular weight confirmation (e.g., 168.62 g/mol) and fragmentation patterns . X-ray crystallography can resolve stereochemical details, with refinement protocols fixing H-atom geometries (C–H = 0.93 Å, N–H = 0.86 Å) . CAS registry numbers (e.g., 2856-63-5) are used for cross-referencing databases .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Answer : Use PPE including gloves, goggles, and lab coats to prevent skin contact. Reactions generating toxic byproducts (e.g., chlorinated intermediates) should be conducted in fume hoods. Post-experiment waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance the electrophilicity of the α-carbon, accelerating nucleophilic attack. For example, fluorobiphenylyl derivatives synthesized from this compound show higher reactivity in forming C–C bonds under basic conditions . Kinetic studies using Hammett plots can quantify substituent effects .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, stability) of this compound across studies?
- Answer : Discrepancies may arise from impurities or polymorphic forms. Reproducible characterization requires standardized protocols:
- Purity assessment : HPLC with UV detection (≥97% purity threshold) .
- Stability testing : Thermogravimetric analysis (TGA) under controlled humidity and temperature .
- Cross-validation : Compare data with authoritative sources (e.g., NIST mass spectra) .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step organic syntheses?
- Answer : Density functional theory (DFT) calculations model transition states to predict reaction pathways. For instance, the nitrile group’s electron-withdrawing nature directs electrophilic aromatic substitution to meta positions. Molecular dynamics simulations further assess solvent effects on reaction kinetics .
Methodological Considerations
- Experimental Reproducibility : Document reaction parameters (solvent, temperature, catalyst) in detail, adhering to IUPAC guidelines .
- Data Reporting : Include crystallographic refinement tables (e.g., Uiso values for H atoms) and spectral raw data in supplementary materials .
- Ethical Compliance : Disclose synthesis hazards (e.g., chlorinated byproducts) in safety sections of publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
